molecular formula C24H20O2 B14276690 Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate CAS No. 129073-62-7

Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate

Cat. No.: B14276690
CAS No.: 129073-62-7
M. Wt: 340.4 g/mol
InChI Key: JMYCXFIQYLXEGI-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is an organic compound characterized by its complex aromatic structure This compound features a benzoate ester functional group, which is often associated with various chemical properties and reactivities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl benzoate, styrene, and bromobenzene.

    Grignard Reaction: A Grignard reagent is prepared from bromobenzene and magnesium in anhydrous ether. This reagent is then reacted with methyl benzoate to form a phenyl-substituted benzoate intermediate.

    Heck Reaction: The intermediate undergoes a Heck coupling reaction with styrene in the presence of a palladium catalyst to introduce the ethenyl groups.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.

    Reduction: Reduction of the compound can target the ester group, converting it to an alcohol, or the ethenyl groups, resulting in saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

    Epoxides: and from oxidation.

    Alcohols: and from reduction.

    Substituted aromatic compounds: from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is used as a building block in organic synthesis. Its complex structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study the interactions of aromatic compounds with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity or reduced toxicity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its aromatic nature and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-phenylbenzoate
  • Methyl 4-(2-phenylethenyl)benzoate
  • Methyl 4-{2-[4-(2-phenylethyl)phenyl]ethenyl}benzoate

Uniqueness

Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate is unique due to the presence of multiple ethenyl linkages and phenyl rings, which confer distinct electronic and steric properties. These features differentiate it from simpler analogs and enable a broader range of chemical reactivities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

129073-62-7

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 4-[2-[4-(2-phenylethenyl)phenyl]ethenyl]benzoate

InChI

InChI=1S/C24H20O2/c1-26-24(25)23-17-15-22(16-18-23)14-13-21-11-9-20(10-12-21)8-7-19-5-3-2-4-6-19/h2-18H,1H3

InChI Key

JMYCXFIQYLXEGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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